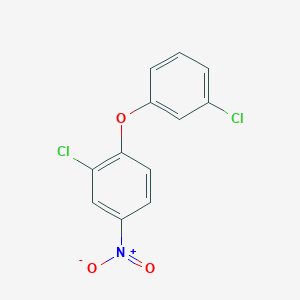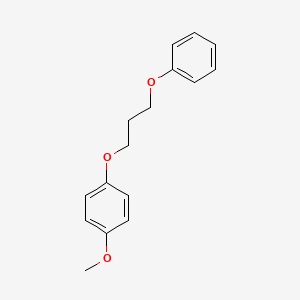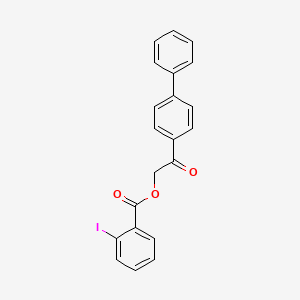![molecular formula C18H14ClN3O3S2 B5172218 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It has been widely used in scientific research due to its ability to inhibit various proteases and its potential therapeutic applications in several diseases.
作用機序
Nafamostat inhibits proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the catalytic triad of the enzyme, thereby blocking its activity. Nafamostat also inhibits the activation of coagulation factors by binding to the serine protease domain of the factors. Additionally, it inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
Nafamostat has several biochemical and physiological effects. It inhibits the activation of coagulation factors and the production of inflammatory cytokines, which can reduce the severity of several diseases. Nafamostat has also been shown to inhibit the entry of SARS-CoV-2, the virus that causes COVID-19, into host cells by blocking the activity of the host protease TMPRSS2.
実験室実験の利点と制限
Nafamostat has several advantages for lab experiments. It is a potent protease inhibitor that can be used to study the role of proteases in various biological processes. It has also been shown to have potential therapeutic applications in several diseases, which makes it a valuable tool for drug discovery. However, Nafamostat has some limitations as well. It can inhibit multiple proteases, which can make it difficult to determine the specific role of a particular protease in a biological process. Additionally, its potential therapeutic applications are still being investigated, and more research is needed to determine its efficacy in humans.
将来の方向性
There are several future directions for the use of Nafamostat in scientific research. One potential application is in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, and clinical trials are currently underway to determine its efficacy in treating COVID-19. Another potential application is in the treatment of acute pancreatitis. Nafamostat has been shown to reduce the severity of acute pancreatitis in animal models, and clinical trials are currently underway to determine its efficacy in humans. Additionally, Nafamostat has potential applications in the treatment of sepsis, viral infections, and other diseases.
合成法
Nafamostat can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with thionyl chloride to form 5-chloro-1-naphthyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)sulfonamide to form N-(4-(chloroformyl)phenyl)sulfonamide. This compound is further reacted with thiourea to form N-(4-(aminosulfonyl)phenyl)thiourea, which is then reacted with carbon disulfide to form N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide.
科学的研究の応用
Nafamostat has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit various proteases, including trypsin, chymotrypsin, kallikrein, and thrombin. Nafamostat has also been shown to inhibit the activation of coagulation factors and the production of inflammatory cytokines. These properties make it a potential therapeutic agent for several diseases, including acute pancreatitis, sepsis, and viral infections.
特性
IUPAC Name |
5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(23)22-18(26)21-11-7-9-12(10-8-11)27(20,24)25/h1-10H,(H2,20,24,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVPZUVORILADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![3-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5172193.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

